N-(1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a piperidine ring
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(22-19-21-14-5-1-2-7-16(14)26-19)13-8-11-23(12-9-13)18(25)15-6-3-4-10-20-15/h1-7,10,13H,8-9,11-12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDLFVKRIWTFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Formation of the Piperidine Ring: Piperidine derivatives can be synthesized through various methods, including the hydrogenation of pyridine derivatives.
Coupling Reactions: The benzothiazole and piperidine rings can be coupled using reagents like coupling agents (e.g., EDC, DCC) in the presence of a base.
Introduction of the Pyridine Carbonyl Group: This step might involve the acylation of the piperidine ring with a pyridine carbonyl chloride.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide: Similar in structure but with different substituents.
Benzothiazole Derivatives: Compounds with the benzothiazole ring but different functional groups.
Pyridine Derivatives: Compounds with the pyridine ring but different attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
